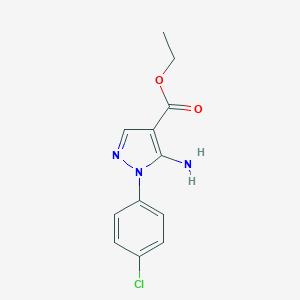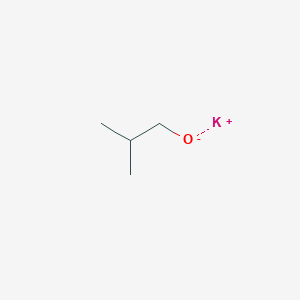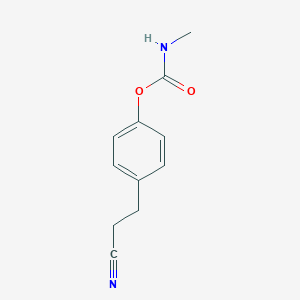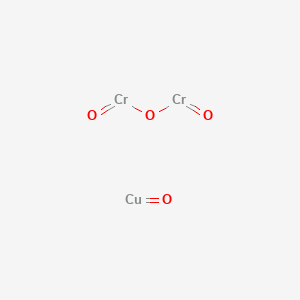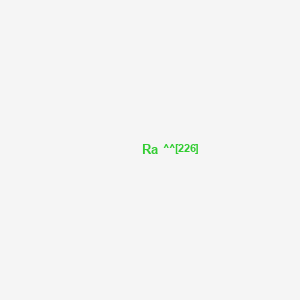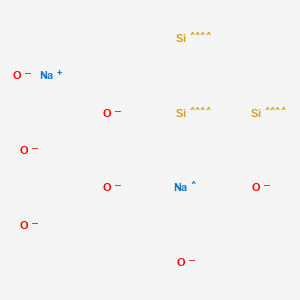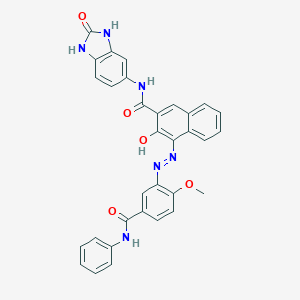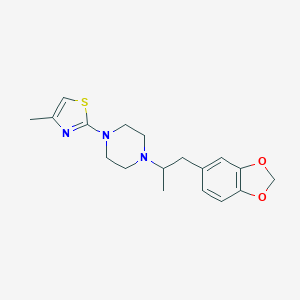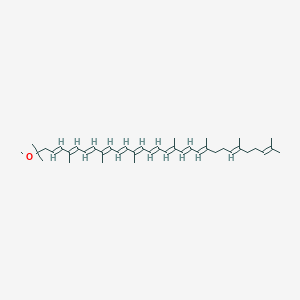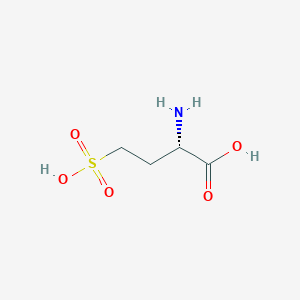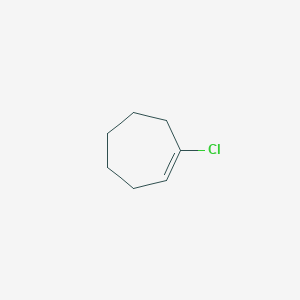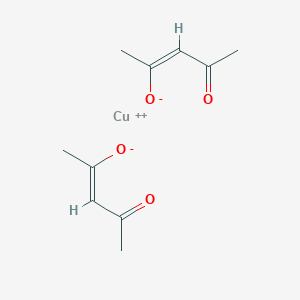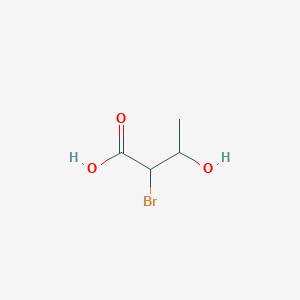
2-Bromo-3-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-hydroxybutanoic acid (BHBA) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including biochemistry, biotechnology, and medicine. BHBA is a derivative of butanoic acid, which is a four-carbon saturated fatty acid. The presence of a bromine atom and a hydroxyl group in BHBA makes it an interesting molecule for scientific investigation.
Mechanism Of Action
The mechanism of action of 2-Bromo-3-hydroxybutanoic acid is not fully understood, but it is believed to involve the modulation of various metabolic pathways in the body. 2-Bromo-3-hydroxybutanoic acid has been shown to activate certain signaling pathways that regulate glucose and lipid metabolism. It has also been suggested that 2-Bromo-3-hydroxybutanoic acid may act as a signaling molecule that communicates metabolic status to other tissues in the body.
Biochemical And Physiological Effects
2-Bromo-3-hydroxybutanoic acid has been shown to have various biochemical and physiological effects in the body. It has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle cells. 2-Bromo-3-hydroxybutanoic acid has also been shown to increase the production of ketone bodies, which are alternative sources of energy for the body. Additionally, 2-Bromo-3-hydroxybutanoic acid has been shown to have anti-inflammatory effects and to improve mitochondrial function.
Advantages And Limitations For Lab Experiments
2-Bromo-3-hydroxybutanoic acid has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized or purchased. 2-Bromo-3-hydroxybutanoic acid is also relatively non-toxic and has low volatility, making it easy to handle in the lab. However, one limitation of 2-Bromo-3-hydroxybutanoic acid is that it can be difficult to dissolve in aqueous solutions, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for research on 2-Bromo-3-hydroxybutanoic acid. One area of interest is the potential use of 2-Bromo-3-hydroxybutanoic acid as a therapeutic agent for metabolic disorders such as diabetes and obesity. Another area of interest is the use of 2-Bromo-3-hydroxybutanoic acid as a precursor for the synthesis of various chemicals, including pharmaceuticals and agrochemicals. Additionally, further research is needed to fully understand the mechanism of action of 2-Bromo-3-hydroxybutanoic acid and its effects on various metabolic pathways in the body.
Synthesis Methods
2-Bromo-3-hydroxybutanoic acid can be synthesized through several methods, including chemical synthesis and microbial fermentation. The chemical synthesis of 2-Bromo-3-hydroxybutanoic acid involves the reaction of butanoic acid with bromine and sodium hydroxide. On the other hand, microbial fermentation involves the use of microorganisms such as bacteria and yeast to produce 2-Bromo-3-hydroxybutanoic acid from glucose or other carbon sources.
Scientific Research Applications
2-Bromo-3-hydroxybutanoic acid has been studied for its potential applications in various fields, including biochemistry, biotechnology, and medicine. In biochemistry, 2-Bromo-3-hydroxybutanoic acid has been used as a substrate for enzymes involved in the metabolism of fatty acids. In biotechnology, 2-Bromo-3-hydroxybutanoic acid has been investigated as a potential precursor for the synthesis of various chemicals, including pharmaceuticals and agrochemicals. In medicine, 2-Bromo-3-hydroxybutanoic acid has been studied for its potential therapeutic effects, particularly in the treatment of metabolic disorders such as diabetes and obesity.
properties
CAS RN |
13881-40-8 |
|---|---|
Product Name |
2-Bromo-3-hydroxybutanoic acid |
Molecular Formula |
C4H7BrO3 |
Molecular Weight |
183 g/mol |
IUPAC Name |
2-bromo-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H7BrO3/c1-2(6)3(5)4(7)8/h2-3,6H,1H3,(H,7,8) |
InChI Key |
LCHQHZMPERBYFH-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)O)Br)O |
Canonical SMILES |
CC(C(C(=O)O)Br)O |
synonyms |
2-Bromo-3-hydroxybutyric acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




